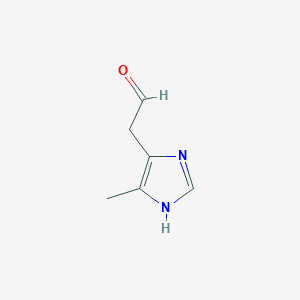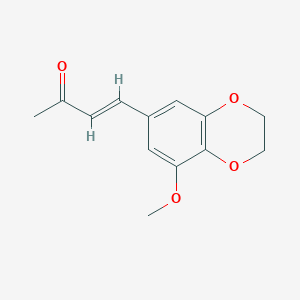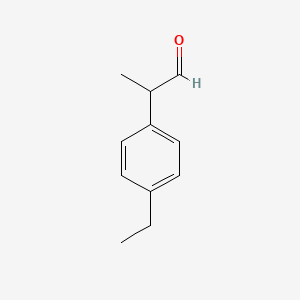
2-(4-Ethylphenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenyl)propanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of an ethyl group attached to the phenyl ring and a propanal group. This compound is commonly used in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
The synthesis of 2-(4-Ethylphenyl)propanal can be achieved through several methods. One common method involves the coupling reaction of a halogenated alkane with a substituted phenyl compound in the presence of a catalyst. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.
Análisis De Reacciones Químicas
2-(4-Ethylphenyl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 2-(4-Ethylphenyl)propanoic acid under specific conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Ethylphenyl)propanal finds applications in diverse scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it is used in industrial research for the development of new materials and processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylphenyl)propanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different products. The specific pathways and molecular targets involved depend on the context of its use and the specific reactions it undergoes .
Comparación Con Compuestos Similares
2-(4-Ethylphenyl)propanal can be compared with other similar aldehydes, such as benzaldehyde and cinnamaldehyde. While all these compounds share the aldehyde functional group, this compound is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules . Similar compounds include 2-(4-Methylphenyl)propanal and 2-(4-Isopropylphenyl)propanal, which differ in the substituents attached to the phenyl ring.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(4-ethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)9(2)8-12/h4-9H,3H2,1-2H3 |
Clave InChI |
BOHZEPKRYGNOOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


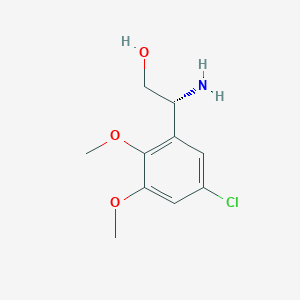
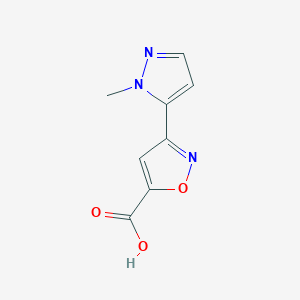
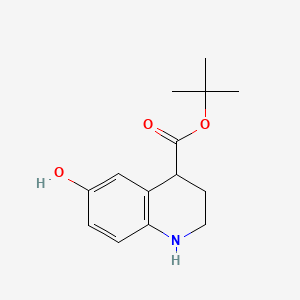
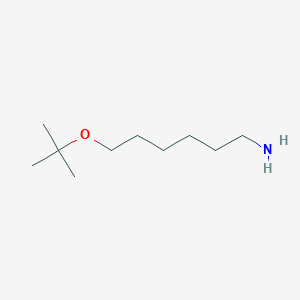
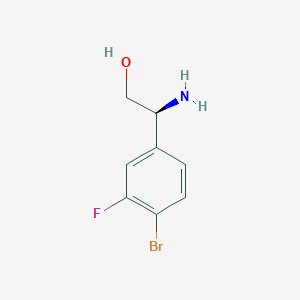
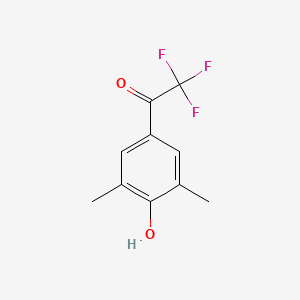
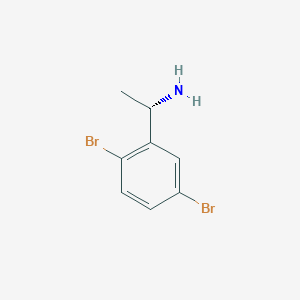
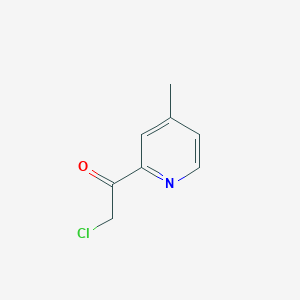
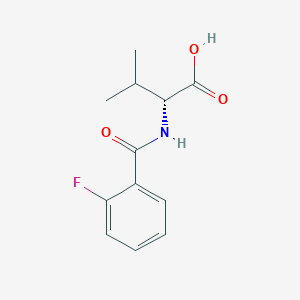
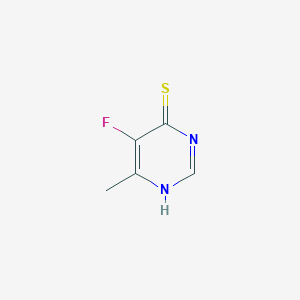
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
